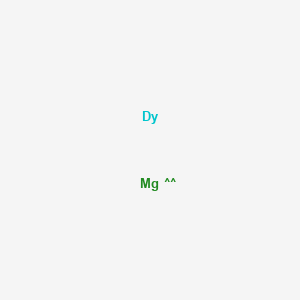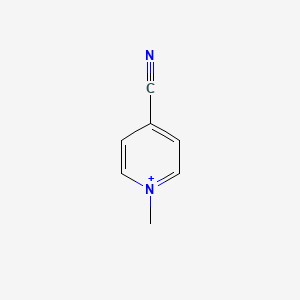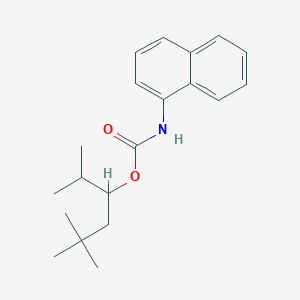
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate is a synthetic chemical compound commonly used as an insect repellent. It is particularly effective at repelling mosquitoes, ticks, and other biting insects, making it a popular ingredient in many commercial insect repellent products .
準備方法
The synthesis of 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate involves several steps. One common method starts with the reaction of 2,5,5-trimethylhexan-3-ol with naphthalen-1-yl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to ensure the stability of the reactants and products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles like amines or thiols.
科学的研究の応用
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of carbamates and their derivatives.
Biology: Its insect-repellent properties make it a valuable tool in entomological studies, particularly in understanding insect behavior and developing new repellents.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with insect-repellent properties.
Industry: It is widely used in the formulation of insect repellent products for consumer use
作用機序
The mechanism by which 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate exerts its insect-repellent effects involves the disruption of the olfactory receptors in insects. The compound binds to specific receptors, blocking the insects’ ability to detect human sweat and other attractants. This interference with the olfactory system prevents insects from locating and biting humans .
類似化合物との比較
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate can be compared with other insect repellents such as DEET (N,N-diethyl-meta-toluamide) and picaridin. While DEET is known for its long-lasting protection, it can cause skin irritation in some individuals. Picaridin is less irritating but may not provide as long-lasting protection as DEET. This compound offers a balance between efficacy and skin compatibility, making it a preferred choice for many users .
Similar Compounds
- DEET (N,N-diethyl-meta-toluamide)
- Picaridin (2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester)
- IR3535 (ethyl butylacetylaminopropionate)
特性
CAS番号 |
6328-82-1 |
|---|---|
分子式 |
C20H27NO2 |
分子量 |
313.4 g/mol |
IUPAC名 |
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C20H27NO2/c1-14(2)18(13-20(3,4)5)23-19(22)21-17-12-8-10-15-9-6-7-11-16(15)17/h6-12,14,18H,13H2,1-5H3,(H,21,22) |
InChIキー |
LUJJRGIFVREVAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC(C)(C)C)OC(=O)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


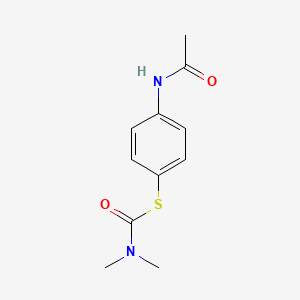

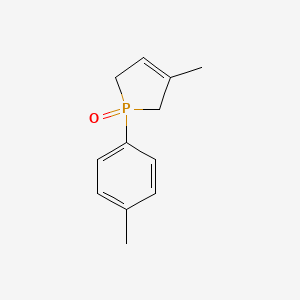


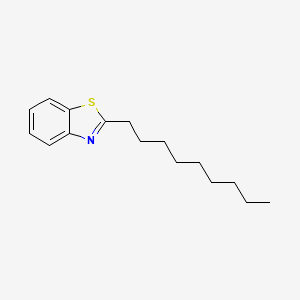

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)

![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)
